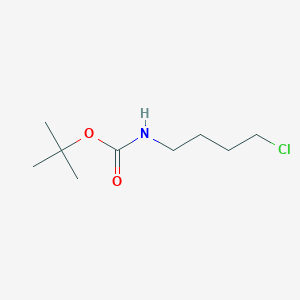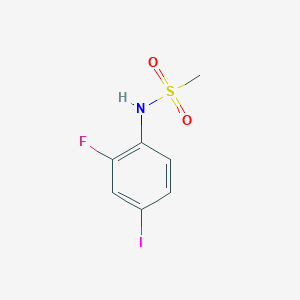
4-Hydroxyphenyl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenyl phenyl phosphate is an organophosphate compound with the molecular formula C₁₂H₁₀O₅P. It is a derivative of phenyl phosphate, where one of the phenyl groups is substituted with a hydroxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl phenyl phosphate can be synthesized through the reaction of phenyl dichlorophosphate with 4-hydroxyphenol. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichlorophosphate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The phosphate ester can be reduced to the corresponding phosphite.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phosphite esters.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Hydroxyphenyl phenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Serves as a biomarker for exposure to organophosphate flame retardants and plasticizers.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers for various consumer products
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl phenyl phosphate involves its interaction with biological molecules through its phosphate ester group. It can act as an antioxidant by scavenging free radicals and decomposing hydroperoxides. The hydroxy group enhances its reactivity and allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diphenyl phosphate: Lacks the hydroxy group, making it less reactive.
Bis(4-hydroxyphenyl) phosphate:
Triphenyl phosphate: Contains three phenyl groups, used primarily as a flame retardant
Uniqueness
4-Hydroxyphenyl phenyl phosphate is unique due to the presence of the hydroxy group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
114527-61-6 |
|---|---|
Molecular Formula |
C12H11O5P |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
(4-hydroxyphenyl) phenyl hydrogen phosphate |
InChI |
InChI=1S/C12H11O5P/c13-10-6-8-12(9-7-10)17-18(14,15)16-11-4-2-1-3-5-11/h1-9,13H,(H,14,15) |
InChI Key |
TUBVQVOADJADLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
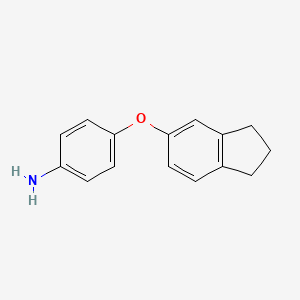
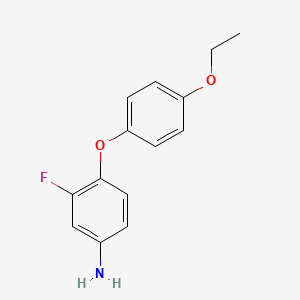
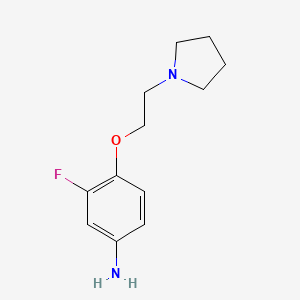
![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
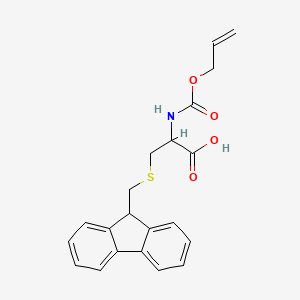

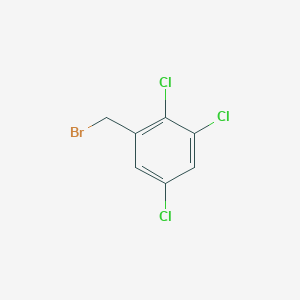
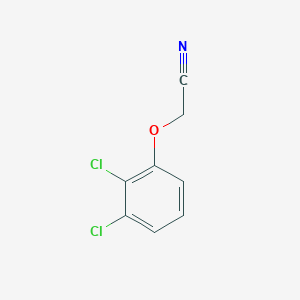

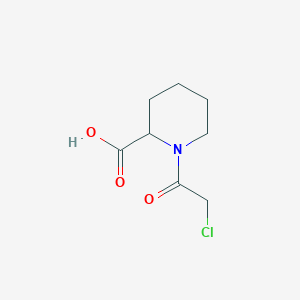
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
